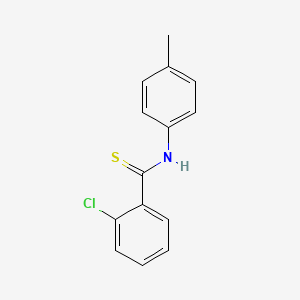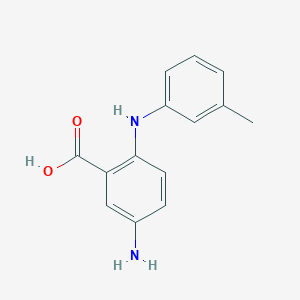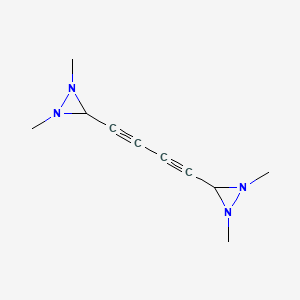
3,3'-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is a unique organic compound characterized by its two diaziridine rings connected by a buta-1,3-diyne linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) typically involves the following steps:
Formation of the Buta-1,3-diyne Linker: This can be achieved through a Glaser coupling reaction, where two terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant.
Introduction of Diaziridine Rings: The diaziridine rings can be introduced through a cyclization reaction involving appropriate precursors such as aziridines and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反应分析
Types of Reactions
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diaziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The buta-1,3-diyne linker provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline groups instead of diaziridine rings.
3,3’-(Buta-1,3-diyne-1,4-diyl)dipyridine: Contains pyridine rings instead of diaziridine rings.
Uniqueness
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is unique due to its combination of diaziridine rings and a buta-1,3-diyne linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
400602-42-8 |
|---|---|
分子式 |
C10H14N4 |
分子量 |
190.25 g/mol |
IUPAC 名称 |
3-[4-(1,2-dimethyldiaziridin-3-yl)buta-1,3-diynyl]-1,2-dimethyldiaziridine |
InChI |
InChI=1S/C10H14N4/c1-11-9(12(11)2)7-5-6-8-10-13(3)14(10)4/h9-10H,1-4H3 |
InChI 键 |
KKYGVNJOMLUNTL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(N1C)C#CC#CC2N(N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


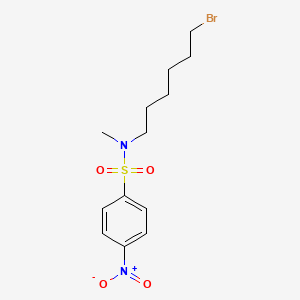
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
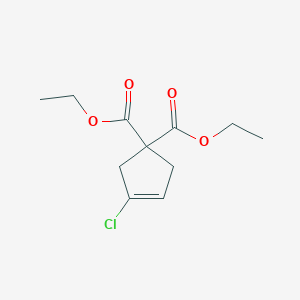
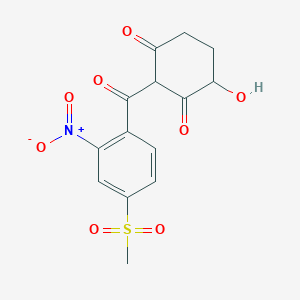
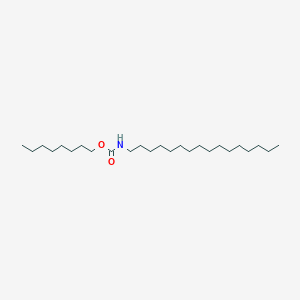
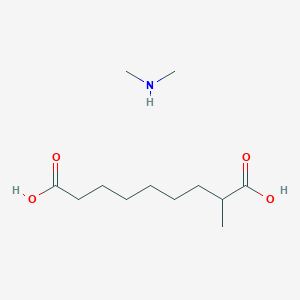
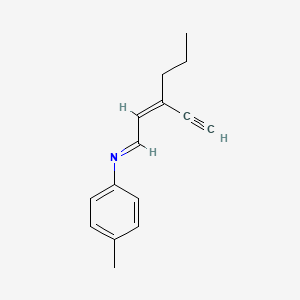
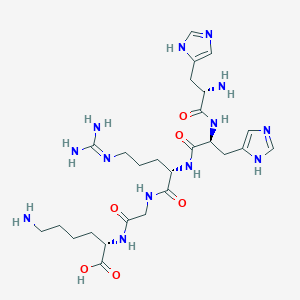
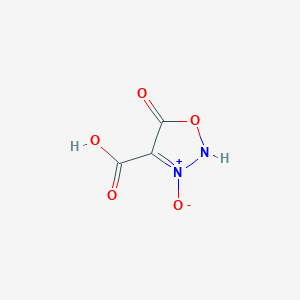
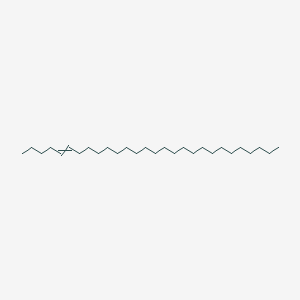
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
